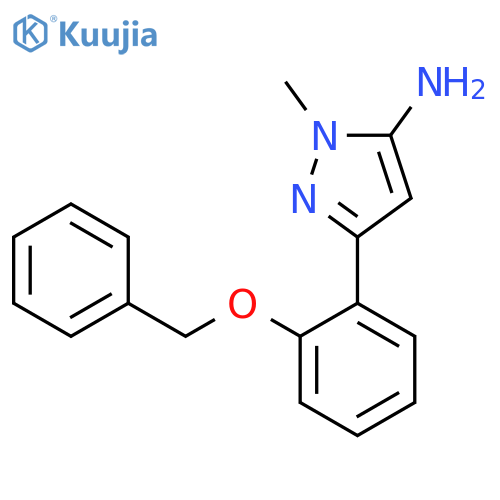

Cas no 1877963-42-2 (3-2-(benzyloxy)phenyl-1-methyl-1H-pyrazol-5-amine)

3-2-(benzyloxy)phenyl-1-methyl-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 3-2-(benzyloxy)phenyl-1-methyl-1H-pyrazol-5-amine

- 1877963-42-2

- EN300-1148239

- 3-[2-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-5-amine

-

- インチ: 1S/C17H17N3O/c1-20-17(18)11-15(19-20)14-9-5-6-10-16(14)21-12-13-7-3-2-4-8-13/h2-11H,12,18H2,1H3

- InChIKey: GJGTZCYIFMCMJB-UHFFFAOYSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C1=CC=CC=C1C1C=C(N)N(C)N=1

計算された属性

- せいみつぶんしりょう: 279.137162174g/mol

- どういたいしつりょう: 279.137162174g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 319

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3

3-2-(benzyloxy)phenyl-1-methyl-1H-pyrazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1148239-0.25g |

3-[2-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-5-amine |

1877963-42-2 | 95% | 0.25g |

$708.0 | 2023-10-25 | |

| Enamine | EN300-1148239-10.0g |

3-[2-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-5-amine |

1877963-42-2 | 10g |

$3807.0 | 2023-06-09 | ||

| Enamine | EN300-1148239-10g |

3-[2-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-5-amine |

1877963-42-2 | 95% | 10g |

$3315.0 | 2023-10-25 | |

| Enamine | EN300-1148239-0.5g |

3-[2-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-5-amine |

1877963-42-2 | 95% | 0.5g |

$739.0 | 2023-10-25 | |

| Enamine | EN300-1148239-5.0g |

3-[2-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-5-amine |

1877963-42-2 | 5g |

$2566.0 | 2023-06-09 | ||

| Enamine | EN300-1148239-1g |

3-[2-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-5-amine |

1877963-42-2 | 95% | 1g |

$770.0 | 2023-10-25 | |

| Enamine | EN300-1148239-5g |

3-[2-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-5-amine |

1877963-42-2 | 95% | 5g |

$2235.0 | 2023-10-25 | |

| Enamine | EN300-1148239-0.05g |

3-[2-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-5-amine |

1877963-42-2 | 95% | 0.05g |

$647.0 | 2023-10-25 | |

| Enamine | EN300-1148239-2.5g |

3-[2-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-5-amine |

1877963-42-2 | 95% | 2.5g |

$1509.0 | 2023-10-25 | |

| Enamine | EN300-1148239-0.1g |

3-[2-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-5-amine |

1877963-42-2 | 95% | 0.1g |

$678.0 | 2023-10-25 |

3-2-(benzyloxy)phenyl-1-methyl-1H-pyrazol-5-amine 関連文献

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

4. Back matter

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

3-2-(benzyloxy)phenyl-1-methyl-1H-pyrazol-5-amineに関する追加情報

3-2-(Benzyloxy)Phenyl-1-Methyl-1H-Pyrazol-5-Amine: A Comprehensive Overview

The compound with CAS No. 1877963-42-2, commonly referred to as 3-2-(benzyloxy)phenyl-1-methyl-1H-pyrazol-5-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a pyrazole ring with a benzyloxy-substituted phenyl group and a methylamine moiety. Its benzyloxy group, phenyl ring, and pyrazole core contribute to its diverse chemical properties and potential applications.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of anti-inflammatory, antifungal, and anticancer agents. The presence of the benzyloxy group in this compound adds further complexity to its reactivity and bioavailability. Researchers have explored the synthesis of this compound through various methods, including nucleophilic aromatic substitution and coupling reactions, which have been optimized to achieve high yields and purity.

The phenyl ring in the molecule plays a crucial role in determining its electronic properties. The substitution pattern at the 2-position of the phenyl ring with a benzyloxy group introduces steric hindrance and electron-donating effects, which influence the molecule's reactivity in different chemical environments. This makes it a valuable substrate for further functionalization in medicinal chemistry.

One of the most promising applications of 3-2-(benzyloxy)phenyl-1-methyl-1H-pyrazol-5-amine lies in its potential as a precursor for more complex pharmaceutical compounds. Its pyrazole core is known for its ability to form hydrogen bonds, making it an attractive candidate for designing bioactive molecules. Recent research has focused on modifying the substituents on the pyrazole ring to enhance its pharmacokinetic properties, such as solubility and metabolic stability.

In addition to its pharmaceutical applications, this compound has also been investigated for its role in agrochemicals. The methylamine group in the molecule contributes to its ability to act as a growth regulator or fungicide. Field trials have shown that derivatives of this compound can effectively control plant pathogens without causing significant harm to non-target organisms.

The synthesis of 3-2-(benzyloxy)phenyl-1-methyl-1H-pyrazol-5-amine involves multiple steps that require precise control over reaction conditions. The first step typically involves the preparation of the benzyloxy-substituted phenyl derivative, followed by coupling it with a pyrazole derivative under specific catalytic conditions. Recent advancements in catalysis have enabled researchers to achieve higher yields and better selectivity in these reactions.

From an analytical standpoint, this compound has been thoroughly characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided insights into its molecular geometry, which is critical for understanding its interactions with biological targets.

In conclusion, 3-2-(benzyloxy)phenyl-1-methyl-1H-pyrazol-5-amine is a versatile compound with significant potential in both pharmaceutical and agrochemical industries. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel bioactive molecules. As ongoing studies continue to uncover new applications and optimizations for this compound, it is poised to play an increasingly important role in modern chemistry.

1877963-42-2 (3-2-(benzyloxy)phenyl-1-methyl-1H-pyrazol-5-amine) 関連製品

- 1805393-40-1(Methyl 2-(difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetate)

- 2228483-90-5(4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal)

- 1832514-16-5(1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol)

- 1862582-19-1(5-bromo-2-(methylamino)pyridine-4-carboxylic acid)

- 2172522-60-8(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}-2-methoxypropanoic acid)

- 2137614-16-3(2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)

- 106983-32-8(N-(2-oxooxolan-3-yl)nonanamide)

- 1638744-03-2((3S)-3-fluoropiperidin-4-one;hydrochloride)

- 1152666-22-2(3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine)

- 2109155-75-9(1-(Cyclopentylacetyl)piperazine hydrochloride)